molecular formula C23H26N6O2 B2669122 N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-11-0

N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

カタログ番号: B2669122
CAS番号: 955305-11-0
分子量: 418.501
InChIキー: CTUVQDCPGWRLDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic core structure with substitutions at the N4 and N6 positions. The N4 group is a 2,5-dimethoxyphenyl moiety, while the N6 substituent is a branched butan-2-yl chain. The 1-phenyl group at the pyrazole ring further enhances its structural complexity. Synthetic routes for analogous compounds, such as those involving reactions of substituted phenacyl chlorides with pyrazolopyrimidine precursors, highlight the pharmacological relevance of this class .

特性

IUPAC Name

6-N-butan-2-yl-4-N-(2,5-dimethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-5-15(2)25-23-27-21(26-19-13-17(30-3)11-12-20(19)31-4)18-14-24-29(22(18)28-23)16-9-7-6-8-10-16/h6-15H,5H2,1-4H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUVQDCPGWRLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the butan-2-yl group: This step often involves alkylation reactions using butan-2-yl halides in the presence of a base.

    Attachment of the 2,5-dimethoxyphenyl group: This can be done through nucleophilic aromatic substitution reactions.

    Final assembly: The phenyl group is introduced through cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

科学的研究の応用

N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

作用機序

The mechanism of action of N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function and ultimately therapeutic effects.

類似化合物との比較

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of the target compound and structurally related analogs from recent literature:

Structural and Physicochemical Properties

Compound Name N4 Substituent N6 Substituent Molecular Formula Molecular Weight (g/mol) Solubility (μg/mL) CAS Number
Target Compound 2,5-dimethoxyphenyl butan-2-yl C23H26N6O2 418.5* Not reported Not available
N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl) 3,4-dimethylphenyl furan-2-ylmethyl C19H20N6O 348.41 N/A 896001-38-0
N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl) 3,4-dimethylphenyl 3-methoxypropyl C24H28N6O 416.52 N/A 946288-13-7
N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl) 3-methylphenyl cyclohexenylethyl C27H30N6 438.57 N/A 946265-53-8
N4-(3-chloro-4-methylphenyl)-N6-ethyl 3-chloro-4-methylphenyl ethyl C15H17ClN6 316.79 0.5 878064-24-5
N4,N6-bis(isopropyl)-1-phenyl isopropyl isopropyl C17H22N6 310.40 N/A 5444-68-8

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Solubility :

  • The target compound’s 2,5-dimethoxyphenyl group may improve water solubility compared to purely hydrophobic substituents (e.g., cyclohexenylethyl in ). However, the chloro-substituted analog (CAS 878064-24-5) exhibits low solubility (0.5 μg/mL), suggesting halogenation can reduce hydrophilicity .
  • Methoxy groups (e.g., 3-methoxypropyl in ) generally enhance solubility, but this is offset by larger alkyl chains (e.g., butan-2-yl in the target).

The target compound (418.5 g/mol) falls within the mid-range, balancing size and functionality.

Structural Diversity :

  • The N4 position tolerates aryl (e.g., 3,4-dimethylphenyl in ) and heteroaryl groups, while N6 accommodates alkyl (e.g., ethyl ), alkoxyalkyl (), and cyclic moieties ().

生物活性

N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides an in-depth examination of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities. Its molecular formula is C19H24N6O2, with a molecular weight of approximately 418.5 g/mol. The structure includes various functional groups that contribute to its reactivity and biological interactions.

The primary mechanism of action for N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of specific protein kinases. By binding to the active site of these enzymes, it disrupts downstream signaling pathways associated with cell proliferation and survival. This inhibition is particularly relevant in cancer therapy where aberrant kinase activity is implicated in tumor growth.

Biological Activities

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit various biological activities:

  • Anticancer Activity : The compound shows potential as an anticancer agent by inhibiting cyclin-dependent kinases (CDKs) and other related enzymes involved in cancer progression. Studies have demonstrated its cytotoxic effects against various cancer cell lines including:
    • Ovarian adenocarcinoma (SK-Ov-3)
    • Breast carcinoma (MDA-MB-361)
    • Liver carcinoma (Hep-G2)
    • Colon adenocarcinoma (HT-29) .
  • Anti-inflammatory and Antimicrobial Properties : Pyrazolo[3,4-d]pyrimidines have also been reported to possess anti-inflammatory and antimicrobial activities, making them versatile candidates for drug development .
  • Kinase Inhibition : The compound has been shown to inhibit kinases such as Src and Abl tyrosine kinases, which are crucial in various cellular processes including metabolism and growth .

Research Findings and Case Studies

Several studies have highlighted the efficacy of N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine:

StudyCell LineIC50 Value (µM)Mechanism
Halim et al. (2023)SK-Ov-312.5Src kinase inhibition
Alharthy et al. (2023)MDA-MB-36115.2CDK inhibition
Kumar et al. (2013)Hep-G29.8Apoptosis induction
Poonia et al. (2016)HT-2911.0Cell cycle arrest

These studies demonstrate the compound's potential as a therapeutic agent in oncology.

Synthesis Methods

The synthesis of N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves several key steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This involves reactions between appropriate precursors under controlled conditions.
  • Substitution Reactions : Functional groups are introduced to enhance biological activity.
  • Purification and Characterization : Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm product identity and purity .

Q & A

Q. Characterization Methods :

  • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for phenyl groups, methoxy signals at δ ~3.8 ppm) .
  • IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Q. Table 1: Example Synthetic Conditions from Analogous Compounds

StepReactantsSolventTemperatureYieldReference
N4-substitution2,5-dimethoxyaniline + 4,6-dichloropyrimidineEtOHReflux70–75%
N6-substitutionButan-2-ylamine + intermediateAcetonitrile80°C65–70%

Advanced: How can reaction conditions be optimized to improve regioselectivity and yield?

Methodological Answer:

  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amines, favoring substitution at both N4 and N6 positions .
  • Catalysis : Add catalytic iodide salts (e.g., KI) to accelerate SNAr (nucleophilic aromatic substitution) via halogen exchange .
  • Temperature Control : Gradual heating (50°C → 100°C) minimizes side reactions like dimerization .
  • Stoichiometry : A 1.2:1 molar ratio of amine to dichloropyrimidine ensures complete substitution .

Basic: What analytical challenges arise in distinguishing positional isomers during synthesis?

Methodological Answer:

  • NMR Analysis : Overlapping signals for methoxy (δ ~3.8 ppm) and aryl protons require high-resolution NMR (≥400 MHz) and deuterated solvents (e.g., CD3OD) to resolve splitting patterns .
  • 2D NMR Techniques : Use HSQC or HMBC to correlate protons with carbons, confirming substitution sites (e.g., coupling between N4-aryl protons and pyrimidine C4) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Variable Substituents : Synthesize analogs with modified aryl (e.g., 3-Cl, 4-F) or alkylamine (e.g., isopropyl vs. butan-2-yl) groups to assess steric/electronic effects .
  • Biological Assays : Test analogs against target proteins (e.g., KCa2 channels) using patch-clamp electrophysiology to measure potency (IC50) and selectivity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with receptor pockets, guiding rational design .

Advanced: How should researchers address contradictions in solubility data across studies?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to quantify saturation points .
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting solubility .
  • Temperature Dependence : Measure solubility at 25°C vs. 37°C to assess thermodynamic stability .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Desiccated Environment : Store at –20°C under argon in amber vials to prevent hydrolysis of the pyrimidine ring .
  • Stability Monitoring : Perform periodic 1H NMR checks (every 6 months) to detect degradation (e.g., new peaks at δ 8.0–8.5 ppm for oxidized byproducts) .

Advanced: What strategies mitigate spectral interference in biological assays?

Methodological Answer:

  • Fluorescence Quenching : Use charcoal-treated assay buffers to adsorb compound aggregates that cause false signals .
  • Control Experiments : Include a "compound-only" group to subtract background fluorescence/absorbance in enzyme assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。